4-Hydroxypyridine

Catalog No.
S1492017
CAS No.
626-64-2
M.F
C5H5NO
M. Wt
95.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxypyridine

CAS Number

626-64-2

Product Name

4-Hydroxypyridine

IUPAC Name

1H-pyridin-4-one

Molecular Formula

C5H5NO

Molecular Weight

95.1 g/mol

InChI

InChI=1S/C5H5NO/c7-5-1-3-6-4-2-5/h1-4H,(H,6,7)

InChI Key

GCNTZFIIOFTKIY-UHFFFAOYSA-N

SMILES

C1=CNC=CC1=O

Solubility

10.51 M

Synonyms

4(1H)-pyridinone, 4-hydroxypyridine, 4-hydroxypyridine nitrate, 4-pyridinol, 4-pyridone, gamma-hydroxypyridine

Canonical SMILES

C1=CNC=CC1=O

4-Hydroxypyridine (4-HP) is a simple molecule with the formula C5H5NO. While its natural prevalence is not fully understood, research suggests its presence in plants like Arabidopsis thaliana and as a detoxification product in animals []. However, its applications in scientific research primarily focus on two areas:

Model Compound for Environmental Studies

  • Photodegradation Studies: 4-HP has been used as a model compound to study the natural photodegradation of various aquatic environmental contaminants. This research helps understand the breakdown of harmful substances in water bodies by sunlight, contributing to a better understanding of environmental self-purification mechanisms [].

Synthesis and Material Science Applications

  • Synthesis of Novel Materials: 4-HP has been employed in the synthesis of various materials, such as hybrid materials like (Ag3MoO3F3) (Ag3MoO4)Cl, using hydro(solvato)thermal methods. This research explores the potential of 4-HP as a building block in novel material development [].

Molecular Structure Analysis

4-Hydroxypyridine possesses a six-membered ring structure with one nitrogen atom and a hydroxyl group (OH) attached at the 4th position. This ring structure is aromatic, meaning it has delocalized electrons across the ring, contributing to its stability []. The presence of the hydroxyl group introduces polarity to the molecule, making it more water-soluble than pyridine itself [].

One interesting aspect of 4-hydroxypyridine's structure is its existence in two tautomeric forms: keto and enol []. The keto form, 4-pyridone, is favored in solution, while the enol form, 4-hydroxypyridine, becomes more prominent in the gas phase or very dilute solutions [].

"4-Hydroxypyridine Keto-Enol Tautomerism": data:image/png;base64,iVBORw4kHGgAAABQAYAAAEcESEuQIAAABJRU5ErkJggg==

Figure: Keto-Enol Tautomerism of 4-Hydroxypyridine


Chemical Reactions Analysis

Synthesis:

Several methods exist for synthesizing 4-hydroxypyridine. One common approach involves the reaction of pyridine N-oxide with acetic anhydride, followed by hydrolysis.

C5H5NO + (CH3CO)2O -> C5H4N(O)(OCCH3) -> C5H5NOH + CH3COOH

Other Reactions:

4-Hydroxypyridine can undergo various reactions typical of phenols and aromatic compounds. These include:

  • Condensation reactions with aldehydes and ketones to form substituted pyridones.
  • Electrophilic aromatic substitution reactions, although less reactive than pyridine due to the electron-withdrawing nature of the hydroxyl group.

Decomposition:

Physical and Chemical Properties

  • Molecular Formula: C5H5NO
  • Molecular Weight: 95.10 g/mol []
  • Physical State: Colorless solid []
  • Melting Point: 214-216 °C []
  • Boiling Point: Sublimes at high temperature []
  • Solubility: Soluble in water, ethanol, and DMSO []
  • pKa: Not readily available, but expected to be similar to other 4-substituted phenols (around 10).

Currently, there's limited research on the specific mechanism of action of 4-hydroxypyridine in biological systems. However, its structural similarity to pyridine suggests potential for interactions with enzymes or receptors that recognize the pyridine ring []. Further research is needed to elucidate its biological effects.

  • Toxicity: Data on the specific toxicity of 4-hydroxypyridine is scarce. However, its similarity to pyridine suggests potential for irritation to skin, eyes, and respiratory system upon contact or inhalation.
  • Flammability: Limited information is available, but the presence of the hydroxyl group might slightly decrease flammability compared to pyridine.
  • Reactivity: 4-Hydroxypyridine can react with strong acids or bases.

XLogP3

-1.3

LogP

-1.3 (LogP)

Melting Point

149.8 °C

UNII

3P2MV07G53

Related CAS

3454-03-3 (nitrate)

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (87.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (85.42%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (14.58%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

626-64-2
3454-03-3
108-96-3

Wikipedia

4-pyridone
4-hydroxypyridine

General Manufacturing Information

4(1H)-Pyridinone: ACTIVE
4-Pyridinol: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types